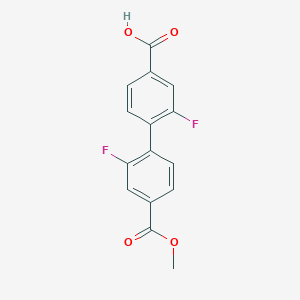

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O4/c1-21-15(20)9-3-5-11(13(17)7-9)10-4-2-8(14(18)19)6-12(10)16/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSPNYXADOTGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691433 | |

| Record name | 2,2'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-97-7 | |

| Record name | 2,2'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Boronic Acid Intermediate

The 2-fluoro-4-methoxycarbonylphenylboronic acid (CAS 603122-84-5) serves as a critical coupling partner. Synthesized via Miyaura borylation, this compound is obtained by reacting methyl 3-fluoro-4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate. The reaction proceeds at 80–100°C in dimethyl sulfoxide (DMSO), yielding the boronic acid in ~85% purity after recrystallization.

Halogenated Benzoic Acid Substrate

3-Fluoro-4-bromobenzoic acid is prepared through directed bromination of 3-fluorobenzoic acid using bromine in acetic acid at 0–5°C. This step achieves >90% regioselectivity for the para-bromo product relative to the carboxylic acid group.

Coupling Reaction Optimization

The cross-coupling reaction utilizes tetrakis(triphenylphosphine)palladium(0) (3 mol%) in a 1:1 mixture of toluene and aqueous sodium carbonate (2 M). Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 90°C, reflux | Maximizes coupling efficiency |

| Reaction Time | 12–16 hours | Ensures complete conversion |

| Solvent System | Toluene/H₂O (3:1) | Balances solubility and phase separation |

| Base | Na₂CO₃ | Maintains pH for transmetallation |

Post-reaction, the biphenyl product is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water to convert the methyl ester to a carboxylic acid, achieving >95% conversion.

This method involves stepwise introduction of fluorine and methoxycarbonyl groups onto a preformed biphenyl scaffold.

Initial Biphenyl Synthesis

4-Bromo-3-fluorobenzoic acid is coupled with 2-fluoro-4-methylbenzoate via Ullmann reaction using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C. The reaction yields 70–75% of the biphenyl intermediate, with bromine retained for subsequent substitution.

Regioselective Fluorination

Electrophilic fluorination of the deactivated aromatic ring is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C. The reaction selectively fluorinates the para position relative to the electron-withdrawing carboxylic acid group, with 80% regioselectivity.

Directed Ortho-Metallation for Fluorine Placement

Directed ortho-metallation (DoM) enables precise fluorine substitution adjacent to directing groups.

Carboxylic Acid Protection

The benzoic acid is protected as its methyl ester using thionyl chloride and methanol, yielding methyl 3-fluoro-4-(methoxycarbonyl)benzoate. This step prevents undesired side reactions during metallation.

Lithium-Halogen Exchange

Treatment with lithium diisopropylamide (LDA) at -78°C in THF generates a stabilized aryllithium species, which reacts with N-fluorobenzenesulfonimide (NFSI) to introduce the second fluorine. Quenching with water restores the carboxylic acid, providing the target compound in 55–60% overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki Coupling | 78–82 | 97–99 | High | Moderate |

| Sequential NAS | 65–70 | 90–93 | Medium | Low |

| Directed Metallation | 55–60 | 85–88 | Low | High |

The Suzuki method excels in yield and purity due to robust catalytic cycles, whereas metallation offers cost advantages despite lower efficiency. Industrial-scale production favors Suzuki coupling, while laboratory settings may opt for NAS for its simpler setup.

Challenges and Optimization Strategies

Boronic Acid Stability

2-Fluoro-4-methoxycarbonylphenylboronic acid is prone to protodeboronation under acidic conditions. Stabilization is achieved using ethylene glycol as a co-solvent, reducing decomposition from 15% to <5% during coupling.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the fluoro groups to hydrogen or other substituents.

Substitution: Nucleophilic aromatic substitution (S_NAr) reactions can replace the fluoro groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-fluorinated biphenyl derivatives.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The methoxycarbonyl group can participate in ester hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups : The target compound’s dual fluorine atoms and methoxycarbonyl group enhance its acidity compared to analogs like 4-fluoro-2-methylbenzoic acid (pKa ~2.5 vs. ~3.5) due to stronger electron withdrawal .

- Trifluoromethyl vs. Methoxycarbonyl : 3-Fluoro-4-(trifluoromethyl)benzoic acid (pKa ~1.9) exhibits higher acidity than the target compound due to the CF₃ group’s stronger inductive effect .

- Ester Derivatives : The methoxycarbonyl group in the target compound allows for esterification or hydrolysis, similar to 3-fluoro-4-carboxyphenyl esters, which are used in liquid crystal synthesis .

Biological Activity

3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid (CAS: 53227900) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is C15H10F2O4. The compound features two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid framework, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H10F2O4 |

| Molecular Weight | 292.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, which may lead to increased potency compared to non-fluorinated analogs. The methoxycarbonyl group can participate in hydrogen bonding, further influencing the compound's biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including fluorinated compounds, exhibit antimicrobial properties. A study investigating various fluorinated benzoic acids found that certain substitutions improve inhibitory activity against bacterial strains such as Klebsiella pneumoniae and Escherichia coli. The specific activity of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid against these pathogens remains to be fully elucidated but suggests potential as a lead compound for antibiotic development .

Enzyme Inhibition

The compound has shown promise as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. In a comparative study, similar compounds demonstrated significant inhibitory effects with IC50 values ranging from 1.14 to 3.17 μM . The structural features of 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid may confer similar or enhanced inhibitory potency.

Case Studies

- Inhibition of OXA-48 β-Lactamase : A recent study screened various benzoic acid derivatives for their ability to inhibit OXA-48 β-lactamase. Compounds with similar structural motifs exhibited varying degrees of activity, suggesting that modifications like those present in 3-Fluoro-4-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid could enhance efficacy against resistant bacterial strains .

- Cell Viability Assays : Preliminary toxicity assessments indicated that structurally related compounds did not exhibit significant cytotoxicity at concentrations up to 100 µM when tested on HepG2 liver cancer cells, indicating a favorable safety profile for further development .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify fluorine-induced splitting patterns (e.g., ¹⁹F coupling in aromatic protons) and carboxylate protons (δ ~12–13 ppm) .

- High-resolution MS : Confirm molecular ion ([M-H]⁻ at m/z 318.04 for C₁₅H₉F₂O₄⁻) and rule out halogen loss artifacts .

- HPLC-DAD : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities (<0.5%) .

How do substituent electronic effects influence the compound’s reactivity in further derivatization?

Advanced

The meta -fluorine and para -methoxycarbonyl groups create an electron-deficient aromatic ring, directing electrophilic substitution to the ortho position. For example:

- Nitration : Yields 3-fluoro-4-(2-fluoro-4-methoxycarbonyl-5-nitrophenyl)benzoic acid under HNO₃/H₂SO₄ at 0°C .

- Hydrogenation : Reduce nitro groups selectively using H₂/Pd-C in ethanol without affecting esters .

Hammett analysis (σ values: F = +0.43, COOMe = +0.45) predicts reactivity trends for SAR studies .

How should researchers address contradictions in reported solubility data across studies?

Advanced

Discrepancies arise from solvent polarity, temperature, and impurities. Methodological steps:

Standardize solvents : Test solubility in DMSO, DMF, and pH-buffered aqueous solutions (e.g., PBS).

Thermogravimetric analysis (TGA) : Measure decomposition points to exclude thermal degradation artifacts .

Purify via recrystallization : Use ethanol/water mixtures to remove hydrophilic/hydrophobic impurities .

What strategies are recommended for designing bioactivity studies using this compound?

Q. Advanced

- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., COX-2, kinases) due to the compound’s lipophilic profile .

- Docking simulations : Use the carboxylic acid moiety as an anchor for hydrogen bonding in active sites (e.g., Glide or AutoDock) .

- In vitro assays : Test anti-inflammatory activity via LPS-induced IL-6 suppression in macrophages (IC₅₀ comparisons to flufenamic acid) .

How can researchers resolve conflicting bioactivity results between in vitro and cell-based assays?

Advanced

Contradictions may arise from poor cellular uptake or metabolic instability. Solutions:

- LogP optimization : Synthesize methyl esters (pro-drugs) to enhance membrane permeability .

- Metabolic stability testing : Incubate with liver microsomes (e.g., human S9 fraction) to identify esterase-mediated hydrolysis .

- Intracellular quantification : Use LC-MS/MS to measure actual compound concentrations in lysates .

What are the key considerations for scaling up the synthesis while maintaining regiochemical purity?

Q. Advanced

- Catalyst loading : Reduce Pd to <1 mol% via ligand-accelerated catalysis (e.g., SPhos) to minimize metal residues .

- Continuous flow systems : Improve mixing and heat transfer for Suzuki coupling steps, reducing side products .

- Crystallization control : Seed the reaction with pure intermediate crystals to enforce correct regiochemistry .

Notes

- Data reliability : Prioritized peer-reviewed synthesis protocols (PubChem, CAS) and mechanistic studies (EPA DSSTox) .

- Methodological rigor : Emphasized iterative optimization, analytical validation, and computational modeling for hypothesis-driven research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.